

Comprehensive Application Notes and Protocols for Drug Complexation using Disodium Pamoate Monohydrate

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Compound Focus: Disodium pamoate monohydrate

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Introduction to Hydrophobic Ion Pairing (HIP) with Pamoate

Disodium pamoate monohydrate is a valuable counter-ion in **Hydrophobic Ion Pairing (HIP)**, a technique crucial for modifying the physicochemical properties of hydrophilic drug molecules. The primary application, as demonstrated in recent research, is to enhance the **drug loading capacity** and enable the **sustained release** of active pharmaceutical ingredients (APIs) from biodegradable polymeric microparticles, such as those made from PLGA (poly (lactic-co-glycolic acid)) [1]. This is particularly beneficial for developing long-acting injectable (LAI) formulations, which improve patient adherence by reducing dosing frequency.

The pamoate ion functions by forming a poorly water-soluble, stoichiometric complex with protonated basic drug molecules. This complexation reduces the inherent hydrophilicity of drug salts, facilitating their more efficient encapsulation into hydrophobic polymer matrices and preventing the rapid initial "burst release" often seen with highly soluble drugs [1].

Key Applications and Supporting Data

The following table summarizes two specific, research-grade applications of **disodium pamoate monohydrate** complexation for formulating long-acting injectables:

Table 1: Documented Applications of **Disodium Pamoate Monohydrate** Complexation

Drug Compound	Therapeutic Area	Formulation Objective	Key Outcome	Source
Nor-LAAM (Nor-Levo- α -acetylmethadol)	Opioid Use Disorder (OUD)	Develop sustained-release PLGA microparticles via HIP to reduce dosing frequency and improve efficacy.	Achieved a high drug loading of 11 wt.% and sustained release for over 4 weeks <i>in vitro</i> . A single subcutaneous injection provided detectable plasma levels for at least 15 days in a rabbit model [1].	[1]
Olanzapine	Atypical Antipsychotic (e.g., Schizophrenia)	Form a stable salt, olanzapine pamoate monohydrate, for long-acting depot injection.	Created a crystalline salt with defined particle size ($dv_{50} = 7.4 \mu m$). The formulation provided sustained release from a subcutaneous or intramuscular depot, though it could elicit a foreign body response at the injection site [2].	[2]

Experimental Protocol: HIP Complex Preparation and Microparticle Formulation

This section provides a detailed methodology for forming the nor-LAAM pamoate complex and encapsulating it into PLGA microparticles, adapted from the literature [1].

Materials

- **API:** Nor-LAAM Hydrochloride (nor-LAAM.HCl) or other basic drug salt.
- **Counter-ion:** **Disodium pamoate monohydrate.**
- **Polymers:** PLGA (e.g., 50:50 LA:GA, acid terminated, 7-54 kDa).
- **Solvents:** Dichloromethane (DCM), Deionized Water, Dimethylformamide (DMF).
- **Excipients:** Poly (vinyl alcohol) (PVA, MW 30,000-70,000, 87-90% hydrolyzed).
- **Equipment:** High Shear Homogenizer, Magnetic Stirrer, Centrifuge, Freeze Dryer (Lyophilizer).

Step-by-Step Procedure

Step 1: Formation of Nor-LAAM Pamoate HIP Complex

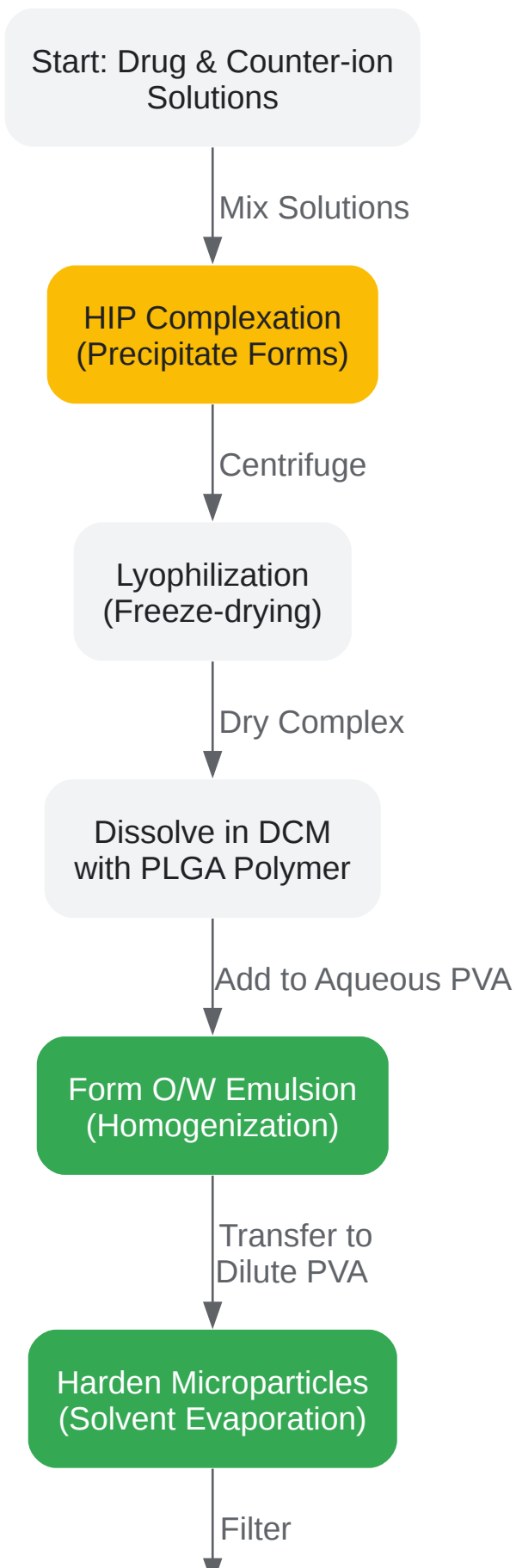
- **Prepare Solutions:** Separately dissolve nor-LAAM.HCl and **disodium pamoate monohydrate** in deionized water.
- **Initiate Complexation:** Under continuous stirring (approx. 300 rpm), add the disodium pamoate solution dropwise to the nor-LAAM solution.
- **Collect Precipitate:** Observe the formation of a precipitate, confirming complex formation. Centrifuge the suspension at 3000 rpm for 15 minutes to isolate the solid complex.
- **Dry the Complex:** Carefully collect the precipitate and freeze-dry it to obtain a dry powder for subsequent use [1].

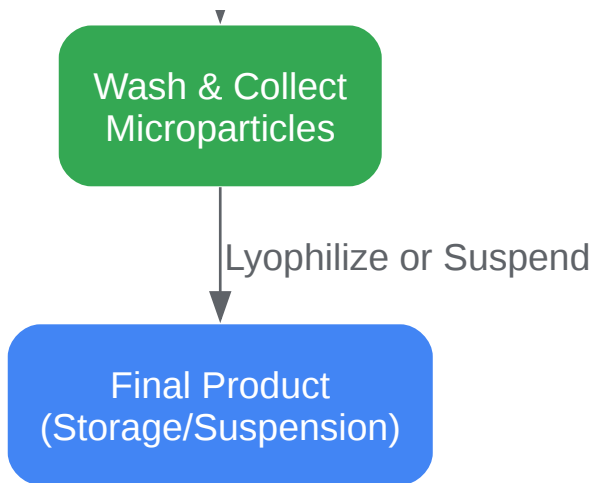
Step 2: Preparation of PLGA Microparticles using Emulsion-Solvent Evaporation

- **Dissolve Components:** Dissolve the dried nor-LAAM pamoate HIP complex and PLGA polymer in dichloromethane (DCM).
- **Form Primary Emulsion:** Pour the organic solution into 40 mL of a 1% (w/v) aqueous PVA solution. Homogenize the mixture at 7000 rpm for 2 minutes using a high-shear mixer to form an oil-in-water (O/W) emulsion.
- **Harden Microparticles:** Transfer the emulsion to 60 mL of a 0.3% (w/v) PVA solution under continuous stirring at 700 rpm. Stir for 2 hours to allow the DCM to evaporate partially.
- **Remove Residual Solvent:** Transfer the mixture to a vacuum chamber and stir at 300 rpm for several hours to remove any residual DCM.
- **Collect and Wash:** Filter the solidified microparticles through a 40- μ m cell strainer. Wash with deionized water 3 times, collecting the particles by centrifugation at 500 rpm for 10 minutes between washes.
- **Final Product:** Resuspend the final microparticle product in ultrapure water for immediate use or lyophilize for storage [1].

Workflow Visualization

The diagram below illustrates the key stages of the hydrophobic ion pairing and microparticle formulation process.





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Diagram 1: HIP Complexation and Microparticle Formulation Workflow.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the success of complexation and the quality of the final formulation. Key methods and typical results are summarized below.

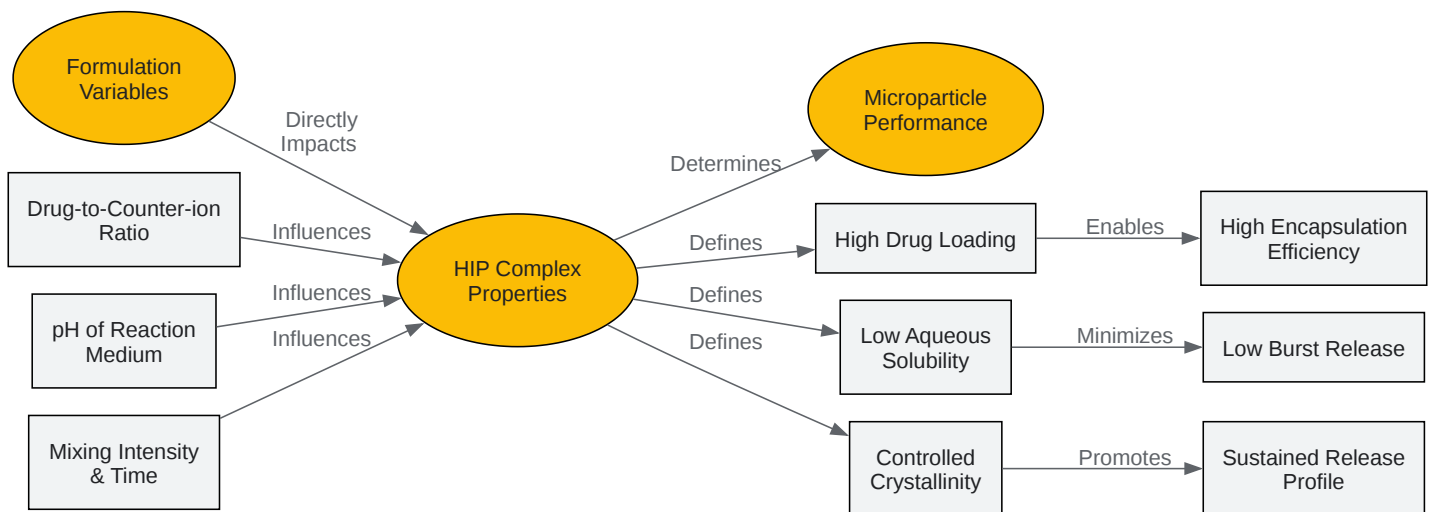
Table 2: Characterization Methods for Pamoate Complexes and Formulations

Analyte	Characterization Method	Key Parameters & Expected Outcomes
HIP Complex	Powder X-ray Diffraction (PXRD)	Determine crystallinity and phase identity of the formed salt [2].
	Fourier-Transform Infrared Spectroscopy (FTIR)	Identify functional groups and confirm salt formation via shifts in characteristic bands [2].
	Thermal Analysis (DSC/TGA)	Determine melting point, dehydration events, and thermal stability [2].
Microparticles	Laser Light Scattering	Measure average particle size (e.g., 19 μm) and size distribution (e.g., dv_{10} , dv_{50} , dv_{90}) [1] [2].

Analyte	Characterization Method	Key Parameters & Expected Outcomes
	Scanning Electron Microscopy (SEM)	Assess surface morphology (e.g., spherical, smooth, porous) and confirm absence of drug crystals [1].
	In Vitro Release Testing	Quantify drug release over time in physiological buffer (e.g., sustained release over 4 weeks with minimal burst) [1].
	Drug Loading & Encapsulation Efficiency	Determine actual drug content in MPs (e.g., 11 wt.%) via solvent extraction and HPLC analysis [1].
Biological Performance	Pharmacokinetic (PK) Study	Measure drug concentration in plasma over time in animal models (e.g., rabbit, rat) to determine half-life and bioavailability [1].
	Therapeutic Efficacy Model	Evaluate reduction in disease symptoms (e.g., reduction in fentanyl choice in addicted rat models) [1].

Critical Factors for Successful Formulation

The diagram below outlines the logical relationship between key formulation variables, the critical quality attributes (CQAs) of the intermediate complex, and the resulting performance of the final microparticle product.



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Diagram 2: Logic Model of Formulation Factors and Outcomes.

Safety and Tolerability Considerations

While pamoate salts are pharmaceutically accepted, the resulting long-acting depot formulations can elicit a local tissue response, which is common to many implanted materials.

- **Injection Site Reactions (ISRs):** Subcutaneous or intramuscular injection can lead to a **foreign body reaction (FBR)**, characterized by the infiltration of immune cells and elevated levels of cytokines like IL-1 β , IL-6, and TNF α at the injection site. The intensity of this response can vary depending on the specific drug compound and the physical properties of the depot [2].
- **Clinical Monitoring:** It is important to note that other drugs using the pamoate salt, such as hydroxyzine pamoate, carry warnings about QT prolongation and the risk of Torsade de Pointes in patients with specific risk factors [3]. A comprehensive toxicological evaluation is necessary for any new chemical entity.

Conclusion

Disodium pamoate monohydrate is a highly effective counter-ion for forming hydrophobic complexes with basic drugs. The well-defined HIP and microparticle formulation protocol enables the development of robust, long-acting injectable formulations with high drug loading and sustained release profiles. This approach holds significant promise for improving treatment paradigms in chronic conditions such as substance use disorder and psychiatric illnesses, primarily by enhancing patient adherence through reduced dosing frequency.

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